
3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate” is a complex organic molecule. It features multiple functional groups and a highly intricate structure, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions, aldol condensations, or other carbon-carbon bond-forming reactions.
Functional group modifications: Introduction of specific functional groups such as hydroxyl, phosphoryl, and ether groups.
Final assembly: Coupling reactions to attach the dipalmitate moiety.
Industrial Production Methods
Industrial production would likely involve:
Optimization of reaction conditions: To maximize yield and purity.
Scale-up processes: Using larger reactors and continuous flow techniques.
Purification steps: Including crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene rings.
Reduction: Reduction reactions could target the double bonds in the tetraene and triene systems.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: With additional hydroxyl or carbonyl groups.
Reduced derivatives: With fewer double bonds.
Substituted derivatives: With new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: As a building block or intermediate.
Study of reaction mechanisms: Due to its multiple reactive sites.
Biology
Biological assays: To test its activity in various biological systems.
Drug development: Potential use as a lead compound for pharmaceuticals.
Medicine
Therapeutic applications: Investigating its potential as a treatment for specific diseases.
Diagnostic tools: Using labeled versions for imaging studies.
Industry
Material science: As a component in the development of new materials.
Agriculture: Potential use as a pesticide or growth regulator.
Mecanismo De Acción
The mechanism of action would involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Including signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Retinoids: Due to the presence of similar tetraene and triene systems.
Phospholipids: Because of the dipalmitate moiety.
Pyridine derivatives: Sharing the pyridine ring structure.
Uniqueness
Complexity: The combination of multiple functional groups and structural motifs.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Applications: Its potential use in various fields makes it a unique compound of interest.
Propiedades
Fórmula molecular |
C77H126NO8P |
|---|---|
Peso molecular |
1224.8 g/mol |
Nombre IUPAC |
[3-[2-[6-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]-2H-pyridin-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C77H126NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,60-61,71H,12-37,40-41,45-46,48-49,55-59,62-63H2,1-11H3,(H,81,82)/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+ |
Clave InChI |
OMIYJKJIARWDEM-IESNROCXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


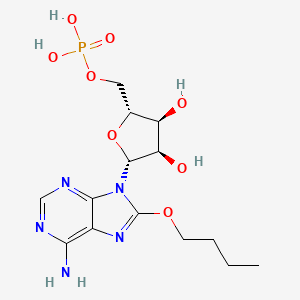
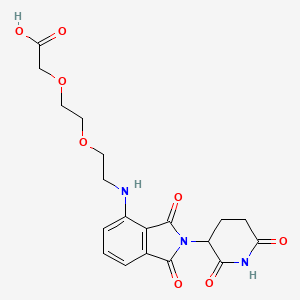

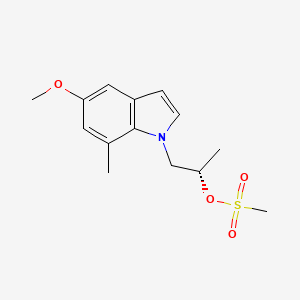
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
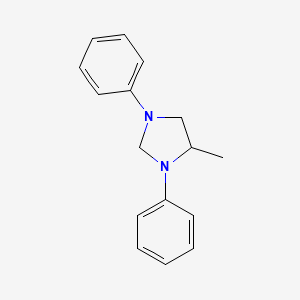
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
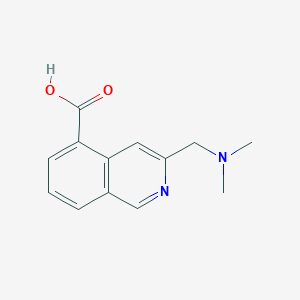
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
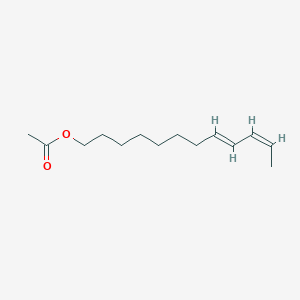
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
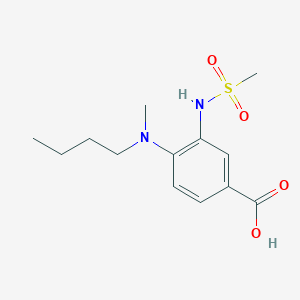
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)

